molecular formula C19H22Cl2N4O B2432561 3-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]propanamide CAS No. 2320577-89-5

3-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]propanamide

Cat. No.: B2432561
CAS No.: 2320577-89-5
M. Wt: 393.31
InChI Key: VRJUQNSSCGRHSR-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]propanamide is a complex organic compound characterized by its unique chemical structure This compound features a dichlorophenyl group attached to a propanamide moiety, which is further linked to a tetrahydroquinazolin ring with a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the dichlorophenyl group One common approach is to react 3,4-dichlorophenylpropionic acid with an appropriate amine under controlled conditions to form the propanamide derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using advanced chemical engineering techniques. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Quality control measures, such as chromatography and spectroscopy, ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of chlorine atoms makes it susceptible to nucleophilic substitution reactions, while the amide and amine groups can participate in condensation and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce specific functional groups.

  • Substitution: Nucleophiles such as ammonia (NH₃) or amines can replace chlorine atoms through nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation Products: Formation of carboxylic acids or ketones.

  • Reduction Products: Formation of alcohols or amines.

  • Substitution Products: Formation of substituted amides or amines.

Scientific Research Applications

This compound has diverse applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable tool in the development of new pharmaceuticals, agrochemicals, and materials.

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can serve as a probe or inhibitor for studying enzyme activity and protein interactions. Its ability to bind to specific molecular targets makes it useful in understanding biological processes.

Medicine: The compound's potential medicinal properties are being explored for the treatment of various diseases. Its interaction with biological targets can lead to the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the dichlorophenyl group and the amide moiety allows it to bind to enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the biological system and the specific application.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

  • Receptors: Binding to receptors can trigger signaling cascades that affect cellular functions.

Comparison with Similar Compounds

  • 3-(3,4-Dichlorophenyl)propionic acid

  • N-(3,4-Dichlorophenyl)acetamide

  • 2-(Dimethylamino)-5,6,7,8-tetrahydroquinazoline

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22Cl2N4O/c1-25(2)19-22-11-13-10-14(5-7-17(13)24-19)23-18(26)8-4-12-3-6-15(20)16(21)9-12/h3,6,9,11,14H,4-5,7-8,10H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJUQNSSCGRHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2CC(CCC2=N1)NC(=O)CCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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